molecular formula C10H5Cl2N3O4 B1517898 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1154199-15-1

1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1517898
CAS RN: 1154199-15-1
M. Wt: 302.07 g/mol
InChI Key: PAYQQVSQNQBVOR-UHFFFAOYSA-N
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Description

The compound “1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It likely contains a pyrazole ring (a five-membered ring with two nitrogen atoms) and a carboxylic acid group. The 2,6-dichloro-4-nitrophenyl moiety is a common feature in many organic compounds and is known for its reactivity .


Molecular Structure Analysis

The molecular structure of “1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid” would likely be complex due to the presence of multiple functional groups. A related compound, 1-(2,6-dichloro-4-nitrophenyl)-5-amino-4-cyanopyrazole, has been studied using quantum chemistry calculations to compute optimized geometry and harmonic vibrational frequency .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound 1H-pyrazole-3-carboxylic acid and its derivatives have been extensively studied for their potential in synthesizing various ester, amide, nitrile, and anilino-pyrazole derivatives. These derivatives are significant for their potential applications in medicinal chemistry and materials science. For instance, the study by Şener et al. (2002) detailed the synthesis of different derivatives from 1H-pyrazole-3-carboxylic acid, demonstrating its versatility in chemical reactions (Şener et al., 2002).

Chemical Synthesis and Transformation

  • In chemical synthesis, compounds similar to 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid have been utilized as starting materials or intermediates for creating various complex molecules. Jilani (2007) demonstrated a one-pot synthesis method using a related compound, showcasing the compound's role in streamlining chemical synthesis processes (Jilani, 2007).

Potential in Pharmacology

  • Some derivatives of 1H-pyrazole-3-carboxylic acid have shown potential in pharmacological applications. A study by Kasımoğulları et al. (2010) on pyrazole carboxylic acid derivatives revealed their inhibitory effects on certain enzymes, hinting at possible therapeutic applications (Kasımoğulları et al., 2010).

Material Science Applications

  • The derivatives of 1H-pyrazole-3-carboxylic acid have also found use in the field of material science. Barberá et al. (1998) investigated the fluorescence, non-linear optical, and mesogenic properties of selected 2-pyrazoline derivatives, highlighting the potential of these compounds in developing new materials (Barberá et al., 1998).

Electrochemiluminescence Studies

  • Research on electrochemiluminescence properties of pyrazolecarboxylic metal organic frameworks has been conducted, indicating the utility of such compounds in advanced technological applications, as explored by Feng et al. (2016) (Feng et al., 2016).

Future Directions

The future directions for the study of “1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid” could include further synthesis and characterization studies, investigation of its reactivity and mechanism of action, and evaluation of its potential applications in various fields .

properties

IUPAC Name

1-(2,6-dichloro-4-nitrophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O4/c11-6-3-5(15(18)19)4-7(12)9(6)14-2-1-8(13-14)10(16)17/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYQQVSQNQBVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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